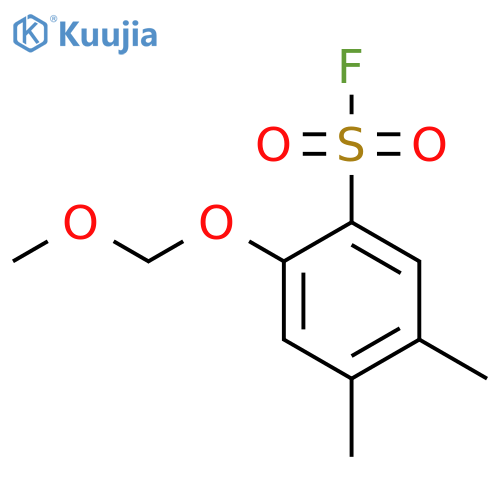

Cas no 2247107-44-2 (2-(Methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride)

2-(Methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- EN300-6493474

- 2247107-44-2

- 2-(methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride

- 2-(Methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride

-

- インチ: 1S/C10H13FO4S/c1-7-4-9(15-6-14-3)10(5-8(7)2)16(11,12)13/h4-5H,6H2,1-3H3

- InChIKey: RKWCMPXEVYPNRK-UHFFFAOYSA-N

- SMILES: S(C1=CC(C)=C(C)C=C1OCOC)(=O)(=O)F

計算された属性

- 精确分子量: 248.05185823g/mol

- 同位素质量: 248.05185823g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 16

- 回転可能化学結合数: 4

- 複雑さ: 311

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.3

- トポロジー分子極性表面積: 61Ų

2-(Methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6493474-2.5g |

2-(methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride |

2247107-44-2 | 95.0% | 2.5g |

$3417.0 | 2025-03-15 | |

| Enamine | EN300-6493474-0.25g |

2-(methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride |

2247107-44-2 | 95.0% | 0.25g |

$1604.0 | 2025-03-15 | |

| Enamine | EN300-6493474-0.5g |

2-(methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride |

2247107-44-2 | 95.0% | 0.5g |

$1673.0 | 2025-03-15 | |

| Enamine | EN300-6493474-5.0g |

2-(methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride |

2247107-44-2 | 95.0% | 5.0g |

$5056.0 | 2025-03-15 | |

| Enamine | EN300-6493474-0.05g |

2-(methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride |

2247107-44-2 | 95.0% | 0.05g |

$1464.0 | 2025-03-15 | |

| Enamine | EN300-6493474-0.1g |

2-(methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride |

2247107-44-2 | 95.0% | 0.1g |

$1533.0 | 2025-03-15 | |

| Enamine | EN300-6493474-10.0g |

2-(methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride |

2247107-44-2 | 95.0% | 10.0g |

$7497.0 | 2025-03-15 | |

| Enamine | EN300-6493474-1.0g |

2-(methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride |

2247107-44-2 | 95.0% | 1.0g |

$1742.0 | 2025-03-15 |

2-(Methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride 関連文献

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332

2-(Methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluorideに関する追加情報

Introduction to 2-(Methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride (CAS No: 2247107-44-2)

2-(Methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its Chemical Abstracts Service (CAS) number 2247107-44-2, belongs to the class of sulfonyl fluorides, which are widely recognized for their utility in synthetic chemistry and medicinal applications. The unique structural features of this molecule, including its dimethyl substitution at the 4 and 5 positions of the benzene ring and the presence of a methoxymethoxy group at the 1-position, make it a versatile intermediate in the synthesis of complex organic molecules.

The sulfonyl fluoride moiety is particularly noteworthy due to its reactivity and stability, which allows for further functionalization through nucleophilic substitution reactions. This property has made it a valuable tool in the development of novel pharmaceuticals, where precise control over molecular structure is essential for achieving desired biological activity. In recent years, there has been a growing interest in sulfonyl fluorides as key intermediates in the synthesis of bioactive compounds, particularly those targeting neurological and inflammatory disorders.

Recent advancements in synthetic methodologies have highlighted the importance of 2-(Methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride in constructing heterocyclic scaffolds. These scaffolds are fundamental in drug design, as they often mimic natural products and exhibit potent interactions with biological targets. For instance, studies have demonstrated its utility in the preparation of substituted benzothiophenes and benzofurans, which are known for their pharmacological properties. The dimethyl groups at the 4 and 5 positions enhance the lipophilicity of the molecule, making it an attractive candidate for oral administration and improving membrane permeability.

The methoxymethoxy substituent at the 1-position introduces additional reactivity, allowing for selective modifications that can fine-tune the pharmacokinetic and pharmacodynamic profiles of derived compounds. This flexibility has been exploited in several research endeavors aimed at developing next-generation therapeutics. For example, researchers have utilized this compound to synthesize derivatives with enhanced binding affinity to protein targets, such as kinases and transcription factors. Such interactions are critical for modulating cellular processes and have implications in treating conditions like cancer and autoimmune diseases.

In the context of drug discovery, the ability to introduce fluorine atoms into organic molecules is highly advantageous due to their electronic effects and metabolic stability. The sulfonyl fluoride group not only serves as a handle for further chemical transformations but also contributes to the overall bioavailability of drug candidates. This has been particularly relevant in recent studies focused on developing small-molecule inhibitors with improved pharmacological properties. The structural motif present in 2-(Methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride aligns well with these goals, offering a scaffold that can be readily modified to meet specific therapeutic requirements.

Moreover, the compound’s stability under various reaction conditions makes it a reliable choice for multi-step synthetic routes. This reliability is crucial in industrial settings where scalability and reproducibility are paramount. The dimethylbenzene core provides a stable aromatic framework that can undergo a variety of transformations without significant degradation, ensuring consistent yields and purity levels. Such characteristics have made this compound a preferred starting material for many synthetic chemists working on complex molecular architectures.

Recent publications have explored the use of 2-(Methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride in cross-coupling reactions, which are fundamental to modern organic synthesis. These reactions allow for the formation of carbon-carbon bonds under mild conditions, enabling the construction of intricate molecular structures with high precision. The sulfonyl fluoride group can be selectively converted into other functional moieties via palladium-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This adaptability has been leveraged in synthesizing biaryl compounds that exhibit significant biological activity.

The pharmaceutical industry has also shown interest in this compound due to its potential role as an intermediate in producing protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, including inflammation and viral replication. By designing molecules that inhibit specific proteases, researchers aim to develop treatments for diseases such as HIV/AIDS and cystic fibrosis. The structural features of 2-(Methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride, particularly its aromatic ring system and sulfonyl fluoride group, make it an ideal candidate for generating such inhibitors.

In conclusion,2-(Methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride (CAS No: 2247107-44-2) represents a valuable asset in synthetic chemistry and drug development. Its unique structural attributes enable diverse functionalizations while maintaining stability throughout synthetic processes. As research continues to uncover new applications for this compound,its significance is expected to grow, driving innovation across multiple scientific disciplines.

2247107-44-2 (2-(Methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride) Related Products

- 2680805-13-2(benzyl N-[(3-fluorocyclobutyl)methyl]carbamate)

- 2229502-42-3(2-1-(1-benzothiophen-2-yl)cyclobutylethan-1-amine)

- 1260793-28-9(5-(azetidin-3-yl)-2-methoxyphenol)

- 125536-25-6(Dracorhodin perchlorate)

- 3221-15-6(3-Chloropropylene Sulfide)

- 1249535-11-2(1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde)

- 2172556-45-3(N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamide)

- 5958-01-0(3-(2-Methoxyphenyl)pyridine)

- 105907-08-2(6-Chloro-2,4,8-trimethylquinoline)

- 2229354-12-3(tert-butyl 3-(but-3-yn-2-yl)piperidine-1-carboxylate)